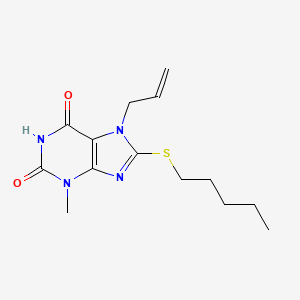
3-Methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H20N4O2S and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aromatase Inhibitors for Breast Cancer Treatment
The study by Hartmann and Batzl (1986) synthesized and evaluated a series of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, demonstrating stronger inhibition of human placental aromatase compared to aminoglutethimide, used in hormone-dependent breast cancer treatment. This indicates the potential for developing more effective treatments for hormone-dependent human breast cancer through structural modifications of related compounds Hartmann & Batzl, 1986.
Synthesis and Reactivity of Alkylsulfanyl Substituted Compounds
Research by Baeva et al. (2020) explored the reactions of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide, leading to the formation of substituted pyrazoles and demonstrating the synthetic versatility of alkylsulfanyl substituted diones in producing heterocyclic compounds with potential biological activity Baeva et al., 2020.
Synthesis of Isoxazoles and Pyrazoles
The study by Baeva et al. (2018) focused on synthesizing new isoxazoles and pyrazoles by reacting 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with hydroxylamine and hydrazine derivatives. This work underscores the potential of alkylsulfanyl-substituted compounds in generating diverse heterocycles Baeva et al., 2018.
Anticancer Properties of Caffeinated Complexes
Sayın and Üngördü (2018) conducted computational investigations on 1,3,7-trimethylpurine-2,6-dione and its complexes, suggesting their potential anticancer activity exceeds that of cisplatin. This indicates the relevance of purine derivatives in designing new anticancer agents Sayın & Üngördü, 2018.
Synthesis of Uric Acid Derivatives
Maruyama et al. (2000) described a method for synthesizing tetra-substituted uric acid, highlighting the chemical versatility of purine derivatives and their potential applications in medicinal chemistry Maruyama et al., 2000.
Propriétés
IUPAC Name |
3-methyl-8-pentylsulfanyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-4-6-7-9-21-14-15-11-10(18(14)8-5-2)12(19)16-13(20)17(11)3/h5H,2,4,6-9H2,1,3H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSDQQOMXREROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2784600.png)
![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)
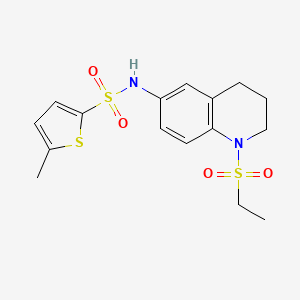
![8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784603.png)
![7-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2784605.png)
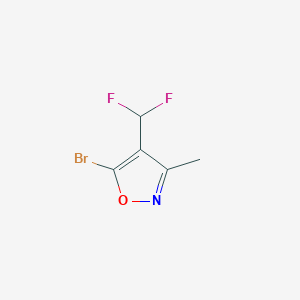

![1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B2784615.png)
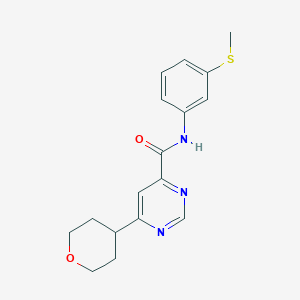
![2-[(2-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784617.png)
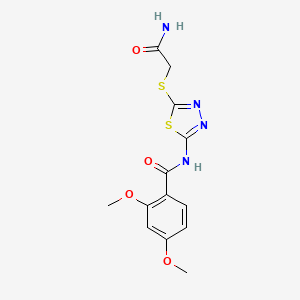
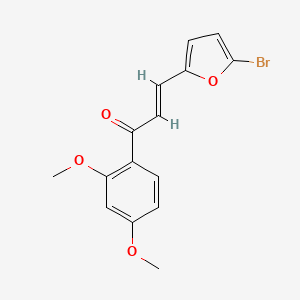
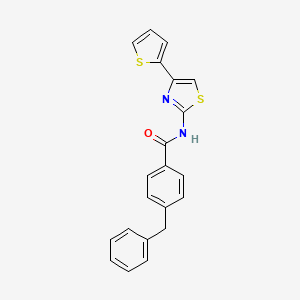
![N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2784623.png)
